molecular formula C19H22N4O3S B2500402 3-methyl-6-(3-nitrophenyl)-N,N-dipropylimidazo[2,1-b]thiazole-2-carboxamide CAS No. 852135-21-8

3-methyl-6-(3-nitrophenyl)-N,N-dipropylimidazo[2,1-b]thiazole-2-carboxamide

Cat. No.: B2500402
CAS No.: 852135-21-8
M. Wt: 386.47
InChI Key: ZTEDOROAIRXRGA-UHFFFAOYSA-N
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Description

3-methyl-6-(3-nitrophenyl)-N,N-dipropylimidazo[2,1-b]thiazole-2-carboxamide is a complex organic compound that belongs to the class of imidazo[2,1-b]thiazole derivatives

Mechanism of Action

Target of Action

The primary target of this compound is Pantothenate Synthetase of Mycobacterium tuberculosis (Mtb) . This enzyme plays a crucial role in the biosynthesis of pantothenate, a precursor for Coenzyme A, which is essential for various metabolic processes in the bacterium .

Mode of Action

The compound interacts with Pantothenate Synthetase, inhibiting its function . This interaction disrupts the biosynthesis of pantothenate, leading to a deficiency of Coenzyme A in the bacterium

Biochemical Pathways

The compound affects the pantothenate biosynthesis pathway . By inhibiting Pantothenate Synthetase, it disrupts the production of pantothenate, leading to a deficiency of Coenzyme A . Coenzyme A is involved in various metabolic processes, including the TCA cycle and fatty acid synthesis. Therefore, the inhibition of its production can have significant downstream effects on the bacterium’s metabolism .

Pharmacokinetics

Similar compounds have been designed with in silico admet prediction, suggesting that they may have favorable absorption, distribution, metabolism, excretion, and toxicity (admet) properties .

Result of Action

The compound has shown significant antitubercular activity, with an IC50 of 2.32 μM against Mycobacterium tuberculosis H37Ra . It also displayed no acute cellular toxicity towards the MRC-5 lung fibroblast cell line at concentrations greater than 128 μM . This suggests that the compound is effective at inhibiting the growth of Mtb while having a low toxicity towards human cells .

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the compound was synthesized under mild transition-metal-free conditions . Furthermore, the compound’s stability and efficacy may be affected by factors such as temperature, pH, and the presence of other substances.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-6-(3-nitrophenyl)-N,N-dipropylimidazo[2,1-b]thiazole-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 3-nitrobenzaldehyde with 2-aminothiazole to form an intermediate, which is then subjected to cyclization and further functionalization to introduce the methyl and dipropyl groups. The reaction conditions often involve the use of solvents like ethanol or methanol, and catalysts such as p-toluenesulfonic acid or triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. The use of high-pressure liquid chromatography (HPLC) and other purification techniques ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-methyl-6-(3-nitrophenyl)-N,N-dipropylimidazo[2,1-b]thiazole-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

    Cyclization: The thiazole ring can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium on carbon, sodium borohydride, and various organic solvents. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

3-methyl-6-(3-nitrophenyl)-N,N-dipropylimidazo[2,1-b]thiazole-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound exhibits biological activities such as antimicrobial, antiviral, and anticancer properties, making it a valuable tool in biological research.

    Medicine: Due to its biological activities, it is investigated for potential therapeutic applications, including drug development for treating infections and cancer.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-6-(4-nitrophenyl)imidazo[2,1-b]thiazole-5-carboxaldehyde
  • 3-methyl-6-(2-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide
  • 3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-5-carboxamide

Uniqueness

3-methyl-6-(3-nitrophenyl)-N,N-dipropylimidazo[2,1-b]thiazole-2-carboxamide is unique due to its specific substitution pattern and the presence of the dipropyl groups. These structural features contribute to its distinct biological activities and make it a valuable compound for research and development.

Properties

IUPAC Name

3-methyl-6-(3-nitrophenyl)-N,N-dipropylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3S/c1-4-9-21(10-5-2)18(24)17-13(3)22-12-16(20-19(22)27-17)14-7-6-8-15(11-14)23(25)26/h6-8,11-12H,4-5,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTEDOROAIRXRGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)C1=C(N2C=C(N=C2S1)C3=CC(=CC=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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